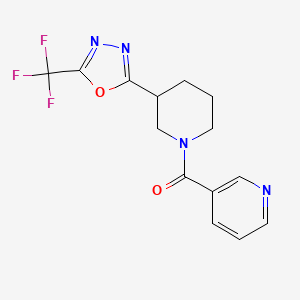
(Z)-5-(3-chlorobenzyl)-2-((E)-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(3-chlorobenzyl)-2-((E)-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H14Cl3N3O2S and its molecular weight is 478.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Thiazolidinone derivatives, including those with structures similar to the specified compound, have been synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds have shown moderate to strong antiproliferative activity, dependent on the cell cycle stage and dosage. The presence of electron-donating groups on the thiazolidinone moiety was crucial for anticancer properties, with specific derivatives exhibiting potent activity against leukemia cell lines through mechanisms including apoptosis induction (Chandrappa et al., 2009). Furthermore, novel thioxothiazolidin-4-one derivatives were investigated for their in vivo anticancer and antiangiogenic effects, demonstrating significant tumor growth inhibition and suppression of tumor-induced angiogenesis in mouse models (Chandrappa et al., 2010).
Antimicrobial Applications
Certain thiazolidin-4-one derivatives have been synthesized and tested for their antimicrobial activity. Compounds with specific substituents showed activity against microbial strains, indicating their potential as antimicrobial agents. For instance, modifications in the substituent groups led to variations in antimicrobial efficacy, with methyl-substituted compounds displaying activity (Цялковский et al., 2005).
Synthetic and Structural Studies
The structural and synthetic aspects of thiazolidin-4-one derivatives have been explored to understand their chemical behavior and interactions. For example, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative provided insights into its structural characteristics and potential intermolecular interactions (Khelloul et al., 2016). These studies are essential for designing molecules with enhanced biological activities.
Propiedades
IUPAC Name |
(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O2S/c22-13-3-1-2-12(8-13)9-19-20(28)26-21(30-19)27-25-11-15-5-7-18(29-15)16-10-14(23)4-6-17(16)24/h1-8,10-11,19H,9H2,(H,26,27,28)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAAHMOQOKEIA-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)
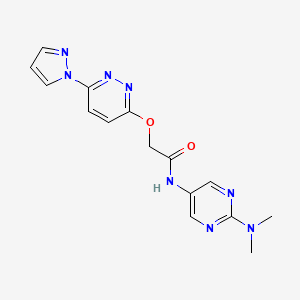

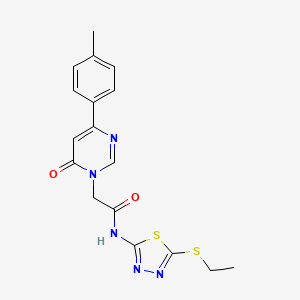
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)
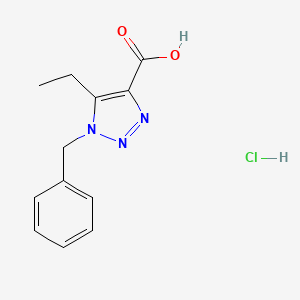


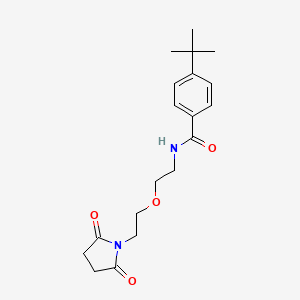
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)
![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)
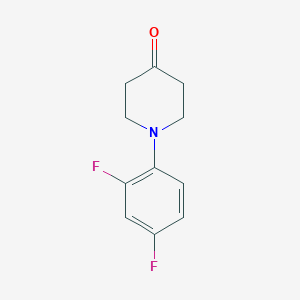
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
